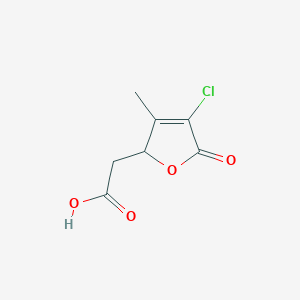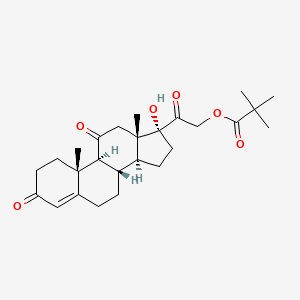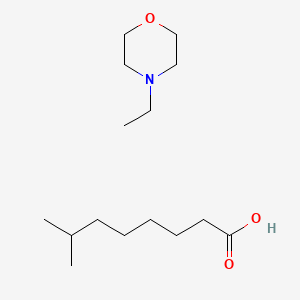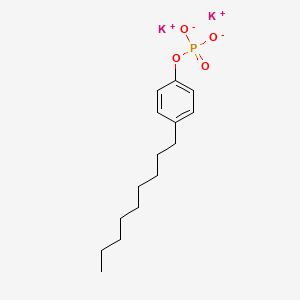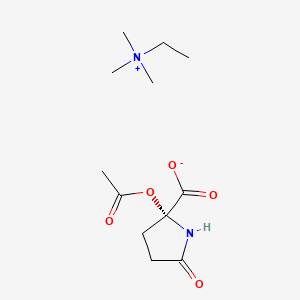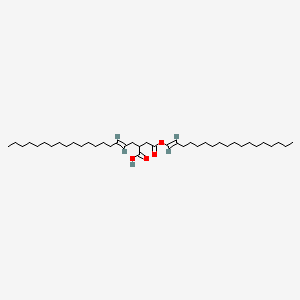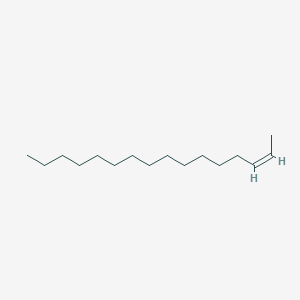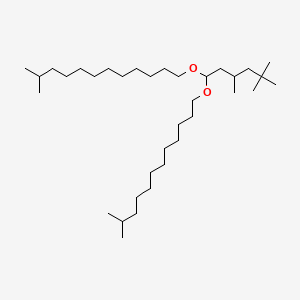
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups, including a 3,5-dimethylphenylmethyl group, an ethyl group, and a propenylthio group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The 3,5-dimethylphenylmethyl group can be introduced via Friedel-Crafts alkylation using 3,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.
Incorporation of the Propenylthio Group: The propenylthio group can be added via nucleophilic substitution reactions using propenylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenylthio group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
科学的研究の応用
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
類似化合物との比較
Similar Compounds
4(1H)-Pyrimidinone, 5-ethyl-2-(2-propenylthio)-: Lacks the 3,5-dimethylphenylmethyl group, resulting in different chemical and biological properties.
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-methyl-2-(2-propenylthio)-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and stability.
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-ethylthio)-: Has an ethylthio group instead of a propenylthio group, affecting its chemical behavior and applications.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- is unique due to the specific combination of substituents on the pyrimidinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
199852-44-3 |
|---|---|
分子式 |
C18H22N2OS |
分子量 |
314.4 g/mol |
IUPAC名 |
4-[(3,5-dimethylphenyl)methyl]-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N2OS/c1-5-7-22-18-19-16(15(6-2)17(21)20-18)11-14-9-12(3)8-13(4)10-14/h5,8-10H,1,6-7,11H2,2-4H3,(H,19,20,21) |
InChIキー |
FKTMKVQZPQMUGC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)SCC=C)CC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





